![molecular formula C20H17BrN2O2S B2739605 1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946253-06-1](/img/structure/B2739605.png)
1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a pyrazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a thioether linkage, which can be achieved by reacting the pyrazinone intermediate with a suitable thiol derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Thioether Cleavage: The thioether linkage can be cleaved under specific conditions, leading to the formation of separate fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
1-(4-Bromophenyl)-3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazinone core plays a crucial role in its overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups. Similar compounds may include:
1-(4-Chlorophenyl)-3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one: Similar structure but with a different substitution pattern on the dimethylphenyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-13-3-4-14(2)17(11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-7-5-15(21)6-8-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBOOGRUMNFJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
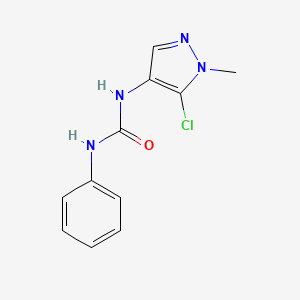
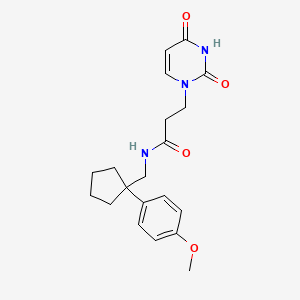
![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2739529.png)
![2-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2739530.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)
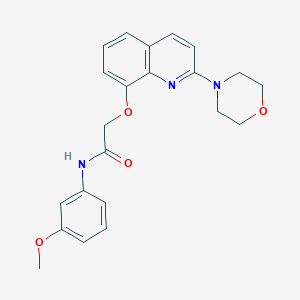
![[4-(3-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B2739535.png)
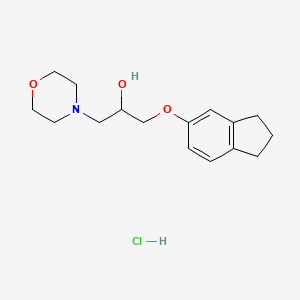
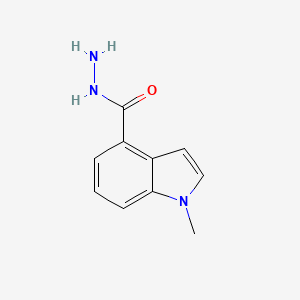
![2-(benzylsulfanyl)-3,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

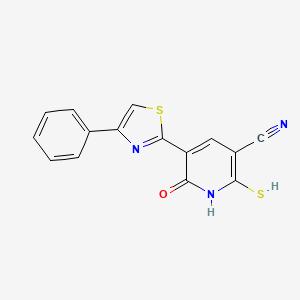
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2739544.png)
